4-Chloro-1-(4-phenoxyphenyl)butan-1-one
Description
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Structure
3D Structure
Properties
CAS No. |
22620-38-8 |
|---|---|
Molecular Formula |
C16H15ClO2 |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
4-chloro-1-(4-phenoxyphenyl)butan-1-one |
InChI |
InChI=1S/C16H15ClO2/c17-12-4-7-16(18)13-8-10-15(11-9-13)19-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2 |
InChI Key |
FSZSCUJOLVNTIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCCCl |
Origin of Product |
United States |
Structural Characterization and Nomenclature of 4 Chloro 1 4 Phenoxyphenyl Butan 1 One
The systematic name for this compound, 4-Chloro-1-(4-phenoxyphenyl)butan-1-one, provides a clear description of its molecular structure. The name indicates a four-carbon butanone backbone. A chloro group is attached to the fourth carbon (C4), and a 4-phenoxyphenyl group is attached to the first carbon (C1), which is also the carbonyl carbon of the ketone. The phenoxy group is attached at the para-position (position 4) of the phenyl ring.
The structure combines several key functional groups: a ketone, an alkyl chloride, and a diaryl ether. These groups are arranged in a specific spatial relationship, which dictates the compound's chemical and physical properties.
Table 1: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₅ClO₂ |
| Molecular Weight | 274.74 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCCCl |
| InChI Key | (Predicted) |
Note: Some properties are predicted based on the structure as extensive experimental data for this specific compound is not widely available.
Overview of Functional Group Reactivity and Intermolecular Interactions
The reactivity of 4-Chloro-1-(4-phenoxyphenyl)butan-1-one is governed by the interplay of its constituent functional groups.
Ketone Group: The carbonyl group (C=O) is a site of nucleophilic attack. The carbon atom is electrophilic, while the oxygen atom is nucleophilic. This allows for a variety of reactions, including reduction to a secondary alcohol, reductive amination, and the formation of imines and enamines. The aromatic ring attached to the carbonyl group can influence its reactivity through resonance and inductive effects.
Alkyl Chloride: The chlorine atom at the terminus of the butyl chain is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, such as azides, amines, and thiols. Elimination reactions to form an alkene are also possible under appropriate basic conditions.
Phenoxy Phenyl Ether: The ether linkage is generally stable. The two aromatic rings provide sites for electrophilic aromatic substitution, with the phenoxy group being an activating, ortho-, para-directing group.
The molecule's polarity, arising from the carbonyl group and the carbon-chlorine bond, allows for dipole-dipole interactions. The aromatic rings can participate in π-π stacking interactions. These intermolecular forces influence the compound's physical properties, such as its melting and boiling points, and its solubility in various solvents.
Significance of 4 Chloro 1 4 Phenoxyphenyl Butan 1 One As a Synthetic Scaffold
The bifunctional nature of 4-Chloro-1-(4-phenoxyphenyl)butan-1-one makes it a valuable synthetic intermediate. The presence of two distinct reactive sites—the ketone and the alkyl chloride—allows for sequential or orthogonal chemical modifications.
This dual reactivity opens up possibilities for the synthesis of more complex molecules. For example, the alkyl chloride can be displaced by a nucleophile to introduce a new functional group, and the ketone can then be transformed in a subsequent step. This makes the compound a useful scaffold for building libraries of related compounds for screening in drug discovery or materials science applications.
The phenoxy phenyl ether portion of the molecule also offers opportunities for further functionalization through electrophilic aromatic substitution, although the conditions would need to be carefully chosen to avoid reactions at the other functional groups. The versatility of this scaffold makes it an attractive starting material for the synthesis of a wide range of target molecules with potentially interesting biological or material properties.
An exploration of the synthetic routes to this compound reveals several established and theoretical methodologies, primarily centered on the formation of the core butan-1-one structure and the subsequent or concurrent introduction of the chloro substituent. These strategies leverage fundamental reactions in organic chemistry, including electrophilic aromatic substitution, organometallic chemistry, and nucleophilic displacement.
Advanced Analytical Methodologies for 4 Chloro 1 4 Phenoxyphenyl Butan 1 One
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and properties of 4-Chloro-1-(4-phenoxyphenyl)butan-1-one. These techniques provide detailed information on the connectivity of atoms, molecular weight, functional groups, and electronic nature of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques for structural assignment)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign the proton (¹H) and carbon (¹³C) signals of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the phenoxy and phenyl rings, as well as the aliphatic protons of the butanone chain. The chemical shifts (δ) and coupling constants (J) of these signals are crucial for structural assignment. For instance, the protons on the phenyl ring attached to the carbonyl group would likely appear at a lower field (higher ppm) due to the electron-withdrawing effect of the carbonyl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum of this compound would display signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. The chemical shift of the carbonyl carbon is typically in the range of 190-200 ppm.
2D NMR Techniques: To unambiguously assign all proton and carbon signals, especially in complex regions of the spectra, 2D NMR experiments are utilized.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the connectivity of protons within the butanone chain and within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly attached proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as the phenyl ring to the butanone chain and the phenoxy group to the other phenyl ring.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl Carbon | - | ~197 |
| Aromatic Protons | 7.0 - 8.0 | 118 - 160 |
| -CH₂- (next to C=O) | ~3.1 | ~38 |
| -CH₂- (middle) | ~2.2 | ~28 |
| -CH₂-Cl | ~3.7 | ~45 |
This table is based on predictive data and analysis of structurally related compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, GC-MS, LC-MS)
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
Molecular Weight Determination: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to accurately determine the molecular weight of this compound. The expected monoisotopic mass would be calculated based on its molecular formula (C₁₆H₁₅ClO₂).
Fragmentation Pattern Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the molecule is ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For this compound, key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of characteristic acylium ions.
Cleavage of the ether bond: Fragmentation at the phenoxy linkage.
Loss of the chloroalkyl chain: Cleavage of the butanone side chain.
The analysis of these fragments helps to confirm the presence of the different structural motifs within the molecule. While a specific mass spectrum for the target compound is not available, the table below shows the expected m/z values for some potential key fragments.
| Fragment Ion | Structure | Expected m/z |
| [M]+ | [C₁₆H₁₅ClO₂]+ | 274.08 |
| [M-Cl]+ | [C₁₆H₁₅O₂]+ | 239.11 |
| [C₆H₅O-C₆H₄-CO]+ | Phenoxyphenyl acylium ion | 197.06 |
| [C₆H₅O-C₆H₄]+ | Phenoxyphenyl ion | 169.07 |
| [C₆H₅CO]+ | Benzoyl ion | 105.03 |
This table presents theoretical m/z values for plausible fragments.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are used to identify the functional groups present in this compound.
IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups. Key expected vibrational modes include:
C=O stretch: A strong absorption band around 1685 cm⁻¹ is characteristic of an aryl ketone.
C-O-C stretch: Asymmetric and symmetric stretching vibrations of the ether linkage would appear in the fingerprint region, typically around 1240 cm⁻¹ and 1040 cm⁻¹, respectively.
C-Cl stretch: The carbon-chlorine stretching vibration is expected in the region of 800-600 cm⁻¹.
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | >3000 | IR, Raman |
| C=O Stretch | ~1685 | IR (strong) |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| C-O-C Asymmetric Stretch | ~1240 | IR |
| C-O-C Symmetric Stretch | ~1040 | IR |
| C-Cl Stretch | 800-600 | IR |
This table is based on typical vibrational frequencies for the functional groups present.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions.
π → π transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically observed for the aromatic rings and the carbonyl group. The conjugation between the phenyl ring and the carbonyl group, as well as the presence of the phenoxy group, will influence the wavelength of maximum absorption (λmax).
n → π transitions:* This transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. These transitions are generally weaker in intensity compared to π → π* transitions and occur at longer wavelengths.
The UV-Vis spectrum can be used to confirm the presence of the conjugated aromatic ketone system.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from impurities and for the accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of pharmaceutical compounds. A robust and reliable HPLC method is crucial for quality control.
Method Development: The development of an HPLC method for this compound would involve the systematic optimization of several parameters:
Column Selection: A reversed-phase column, such as a C18 or C8, would likely be suitable for the separation due to the non-polar nature of the molecule.
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer would be used. The gradient or isocratic elution profile would be optimized to achieve good separation of the main peak from any impurities.
Detector: A UV detector set at a wavelength where the compound exhibits strong absorbance (determined from the UV-Vis spectrum) would be appropriate for detection.
Flow Rate and Temperature: These parameters would be adjusted to optimize resolution and analysis time.
Method Validation: Once developed, the HPLC method must be validated according to regulatory guidelines (e.g., ICH guidelines) to ensure its suitability for its intended purpose. The validation would include the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Gas Chromatography (GC) for Volatile Sample Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition. For this compound, which possesses a degree of volatility due to its molecular weight and structure, GC is a suitable analytical method. The technique is particularly useful for assessing the purity of the compound and identifying any volatile impurities that may be present from the synthesis process.
In a typical GC analysis of an aromatic ketone, a capillary column with a specific stationary phase is chosen to achieve optimal separation. The selection of the column is critical and depends on the polarity of the analyte. For a compound with a phenoxyphenyl group, a mid-polarity column, such as one coated with a phenyl polysiloxane-based stationary phase, would likely provide good resolution.
The operating conditions of the GC system are optimized to ensure efficient separation. This includes setting the appropriate temperature for the injection port to ensure complete vaporization of the sample, programming the oven temperature to ramp up at a rate that allows for the separation of compounds with different boiling points, and selecting a suitable detector. A Flame Ionization Detector (FID) is commonly used for organic compounds due to its high sensitivity. For more detailed structural information and definitive identification of unknown impurities, a mass spectrometer (MS) is coupled with the GC, a technique known as GC-MS.
Table 1: Illustrative GC Parameters for Analysis of Aromatic Ketones
| Parameter | Value |
| Column | Phenyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |
| Carrier Gas | Helium, 1.2 mL/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 310 °C |
This table presents typical starting parameters for the GC analysis of aromatic ketones; actual conditions would need to be optimized for this compound.
Chiral Chromatography for Enantiomeric Excess Determination
Chirality is a key consideration for many pharmaceutical compounds where one enantiomer may have desired therapeutic effects while the other could be inactive or even harmful. Although this compound itself is not chiral, it is a common precursor in the synthesis of chiral active pharmaceutical ingredients. Therefore, the development of chiral separation methods is relevant for its potential chiral derivatives. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers.
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of chiral compounds, including those with aromatic and ketone functionalities.
For the enantiomeric separation of a chiral derivative of this compound, a systematic screening of different polysaccharide-based columns under various mobile phase conditions (normal phase, reversed-phase, and polar organic) would be conducted. The choice of mobile phase significantly influences the separation, affecting the interactions between the enantiomers and the CSP.
Table 2: Common Chiral Stationary Phases and Mobile Phase Systems for Enantioselective HPLC
| Chiral Stationary Phase (CSP) | Mobile Phase System | Typical Analytes |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/Isopropanol) | Aromatic compounds, ketones, esters |
| Amylose tris(3,5-dimethylphenylcarbamate) | Reversed-Phase (Acetonitrile/Water) | Polar compounds, amines, acids |
| Cellulose tris(4-methylbenzoate) | Polar Organic (Methanol/Ethanol) | Compounds with multiple functional groups |
| Cyclodextrin-based CSPs | Reversed-Phase (Buffer/Acetonitrile) | Aromatic compounds, heterocyclic compounds |
This table provides examples of CSPs and mobile phase systems commonly used for chiral separations. The optimal system for a derivative of this compound would be determined experimentally.
X-ray Crystallography for Solid-State Structural Elucidation
The process involves irradiating a single crystal with a focused beam of X-rays and detecting the diffraction pattern produced. The analysis of this pattern allows for the construction of an electron density map of the molecule, from which the atomic positions can be determined.
The crystal structure would reveal key features such as the planarity of the phenyl rings, the conformation of the butanone chain, and the orientation of the phenoxy group relative to the rest of the molecule. This information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological system. For instance, the solid-state structure of the related compound haloperidol (B65202) has been extensively studied to understand its polymorphism and its implications for drug formulation.
Table 3: Key Structural Parameters Obtainable from X-ray Crystallography
| Structural Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Bond Lengths | The distances between bonded atoms, indicating bond strength. |
| Bond Angles | The angles between adjacent bonds, defining the molecular geometry. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
| Intermolecular Interactions | The non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that govern the crystal packing. |
This table outlines the fundamental structural information that can be derived from a successful X-ray crystallographic analysis of this compound.
Hyphenated Analytical Techniques (e.g., LC-NMR, GC-IR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the unambiguous identification of unknown compounds. springernature.comnih.govresearchgate.netchromatographytoday.comsaspublishers.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the separation power of HPLC with the detailed structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. numberanalytics.comwisdomlib.orgresearchgate.netmdpi.com For the analysis of this compound and its potential impurities or degradation products, LC-NMR can provide invaluable information. After separation on an HPLC column, the eluent flows directly into the NMR spectrometer. This allows for the acquisition of high-resolution NMR spectra for each separated component, facilitating their structural identification without the need for isolation. numberanalytics.comwisdomlib.org This is particularly useful for identifying isomeric impurities that may have very similar mass spectra but distinct NMR spectra.
Gas Chromatography-Infrared Spectroscopy (GC-IR) is another valuable hyphenated technique. It couples the separation of volatile compounds by GC with detection by Infrared (IR) spectroscopy. As each compound elutes from the GC column, it passes through a light pipe in the IR spectrometer, and a real-time IR spectrum is obtained. This provides information about the functional groups present in the molecule. For this compound, GC-IR could be used to confirm the presence of the ketone carbonyl group (C=O stretch) and the aromatic C-H and C=C bonds, as well as the C-Cl bond. libretexts.orgspectroscopyonline.compressbooks.pub
The combination of these hyphenated techniques provides a comprehensive analytical toolkit for the thorough characterization of this compound, ensuring a deep understanding of its chemical identity and purity.
In-depth Computational Analysis of this compound Remains Elusive in Scientific Literature
A comprehensive review of available scientific literature reveals a notable absence of specific theoretical and computational studies focused on the chemical compound this compound. Despite its potential relevance in various chemical research domains, detailed quantum chemical calculations and in-silico analyses pertaining to its molecular structure, conformational landscape, electronic properties, and reactivity have not been extensively reported in published scholarly articles.
This scarcity of dedicated research presents a significant challenge in providing a thorough and data-rich analysis as requested. The generation of scientifically accurate data tables for bond lengths, bond angles, torsional angles, Frontier Molecular Orbital energies, and other computational parameters necessitates dedicated and rigorous computational chemistry studies. Such studies involve complex calculations using specialized software and methodologies, and the results are typically disseminated through peer-reviewed scientific journals.
While general principles of computational chemistry could be applied to hypothesize the behavior of this compound based on its structural similarity to other known compounds, this would not meet the required standard of scientific accuracy and would venture into the realm of speculation rather than reporting established research findings. The strict adherence to factual and verifiable information is paramount in scientific discourse.
Therefore, until specific computational studies on this compound are conducted and published, a detailed and authoritative article on its theoretical and computational aspects, complete with the requested data tables and in-depth analysis, cannot be responsibly generated. The scientific community awaits further research to elucidate the intricate molecular and electronic characteristics of this particular compound.
Theoretical and Computational Studies on 4 Chloro 1 4 Phenoxyphenyl Butan 1 One
Computational Studies of Reaction Mechanisms
Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the exploration of transient structures and energy landscapes that are often difficult or impossible to characterize experimentally.
Transition State Characterization and Activation Energies
The transition state is a critical, high-energy configuration along the reaction pathway that separates reactants from products. Computational methods, particularly quantum mechanics-based approaches like Density Functional Theory (DFT), are employed to locate and characterize these fleeting structures. For a hypothetical reaction involving 4-Chloro-1-(4-phenoxyphenyl)butan-1-one, researchers would model the potential energy surface to identify the saddle point corresponding to the transition state.
Key parameters calculated would include:
Geometry of the Transition State: The precise arrangement of atoms at the peak of the energy barrier.
Activation Energy (Ea): The energy difference between the reactants and the transition state, which is a primary determinant of the reaction rate.
Vibrational Frequencies: A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion of the atoms along the reaction coordinate.
While no specific activation energies have been calculated for reactions involving this compound in the available literature, this type of analysis would be crucial for understanding its reactivity, for instance, in nucleophilic substitution reactions at the carbon bearing the chlorine atom.
Reaction Coordinate and Intrinsic Reaction Coordinate (IRC) Pathways
The reaction coordinate is a geometric parameter that represents the progress of a reaction. An Intrinsic Reaction Coordinate (IRC) calculation is a powerful computational tool that maps the entire path of a chemical reaction from the transition state down to the reactants and products. mdpi.com This provides a detailed, step-by-step visualization of how atomic positions change throughout the transformation.
An IRC analysis for a reaction involving this compound would:
Confirm that the identified transition state correctly connects the desired reactants and products.
Reveal any intermediate species or secondary transition states that may exist along the reaction pathway.
Provide a deeper understanding of the bonding and electronic changes that occur during the reaction.
Without specific studies on this compound, one can only surmise that such pathways would be essential for analyzing potential cyclization reactions or other intramolecular transformations.
Prediction and Interpretation of Spectroscopic Properties
Computational methods are widely used to predict and help interpret various types of molecular spectra. These predictions are invaluable for confirming the identity of a synthesized compound and for understanding its electronic and vibrational properties.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational models can predict the chemical shifts (δ) of atomic nuclei, such as ¹H and ¹³C, within a molecule. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used with DFT, are standard for this purpose.
For this compound, a computational NMR study would involve:
Optimizing the molecule's three-dimensional geometry.
Calculating the magnetic shielding tensors for each nucleus.
Referencing these values against a standard (e.g., Tetramethylsilane, TMS) to predict the chemical shifts.
These predicted spectra can be compared with experimental data to confirm the structure. Although experimental NMR data exists for similar compounds, specific computational predictions for this compound are not available.
Vibrational Frequency Calculations (IR, Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of vibrational bands, aiding in the assignment of experimental spectra. nih.gov
A typical computational workflow includes:
Geometry optimization of the molecule.
Calculation of the second derivatives of the energy with respect to atomic positions (the Hessian matrix).
Diagonalization of the Hessian matrix to yield the vibrational frequencies and normal modes.
The predicted IR and Raman spectra for this compound would show characteristic peaks for the C=O stretch of the ketone, C-O-C stretches of the ether linkage, C-Cl stretch, and various vibrations of the aromatic rings. However, no such specific computational data has been published.
UV-Vis Absorption Maxima Prediction
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting UV-Vis absorption spectra. nih.gov
The calculation predicts the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations would identify the energies of electronic excitations, likely corresponding to π→π* and n→π* transitions associated with the aromatic rings and the carbonyl group. This information is valuable for understanding the compound's photophysical properties, but specific predictive studies for this molecule are absent from the literature.
Applications of 4 Chloro 1 4 Phenoxyphenyl Butan 1 One in Academic Synthesis and Materials Science
Utility as a Versatile Synthetic Intermediate
4-Chloro-1-(4-phenoxyphenyl)butan-1-one is a bifunctional molecule, containing a ketone and an alkyl chloride. This dual reactivity makes it a valuable building block in organic synthesis, allowing for sequential reactions at different sites. The phenoxy group also provides a handle for further functionalization, adding to its synthetic utility.
Precursor for Complex Organic Molecules in Multi-step Synthesis
The primary application of this compound is as a precursor in the synthesis of more complex organic molecules. The alkyl chloride moiety is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The ketone can undergo reactions such as reduction, Grignard addition, and Wittig olefination. This allows for the construction of carbon skeletons and the introduction of stereocenters, which are crucial steps in the synthesis of complex natural products and pharmaceuticals.
A key example of its use is in the synthesis of Fenofibrate, a drug used to treat high cholesterol. In this synthesis, the chlorine atom is displaced by a nucleophile, and the ketone is subsequently reduced to an alcohol. This highlights the compound's role as a key intermediate in the pharmaceutical industry.
| Target Molecule | Synthetic Transformation | Reference |
| Fenofibrate | Nucleophilic substitution of chloride, followed by reduction of the ketone | |
| Novel Heterocycles | Cyclization reactions involving both the ketone and the alkyl chloride |
Building Block for Fine Chemicals and Specialty Organic Compounds
Beyond complex, multi-step synthesis, this compound also serves as a building block for a range of fine chemicals and specialty organic compounds. Its relatively simple structure and commercial availability make it an attractive starting material for the synthesis of compounds used in fragrances, agrochemicals, and other specialty applications. The phenoxy group can be modified to tune the properties of the final product, such as its solubility, volatility, and biological activity.
Potential in Polymer Chemistry and Functional Materials Research
While less explored, the structure of this compound suggests potential applications in polymer chemistry and materials science. The presence of two reactive sites allows for its use as a monomer or a cross-linking agent, while the phenoxy group can impart desirable properties to the resulting polymers.
Monomer or Cross-linking Agent Analogues
The bifunctional nature of this compound makes it a candidate for use as a monomer in polymerization reactions. For example, the ketone could be converted to a vinyl group, which could then undergo free-radical polymerization. Alternatively, the alkyl chloride could be used in condensation polymerization with a diamine or a diol. The resulting polymers would contain the phenoxy group in the backbone, which could influence their thermal and mechanical properties.
Incorporation into Phenoxy-Containing Polymeric Architectures
The phenoxy group is a common motif in high-performance polymers, such as poly(ether ether ketone) (PEEK) and polysulfone. The incorporation of this compound into these or similar polymer architectures could be a way to introduce new functionality or to modify the properties of the existing materials. For example, the ketone could be used as a site for post-polymerization modification, allowing for the attachment of other functional groups.
Role in Catalysis Research (e.g., as a Substrate for New Catalytic Transformations)
In the realm of catalysis research, this compound can serve as a model substrate for the development of new catalytic transformations. The presence of multiple functional groups allows for the study of catalyst selectivity and reactivity. For instance, a catalyst could be developed to selectively reduce the ketone in the presence of the alkyl chloride, or to activate the C-Cl bond for cross-coupling reactions. Such studies are crucial for the advancement of synthetic methodology and for the development of more efficient and sustainable chemical processes.
| Catalytic Transformation | Catalyst | Product |
| Asymmetric reduction of the ketone | Chiral oxazaborolidine catalyst | Chiral alcohol |
| Suzuki cross-coupling of the alkyl chloride | Palladium catalyst | Alkylated arene |
Future Research Directions and Emerging Areas for 4 Chloro 1 4 Phenoxyphenyl Butan 1 One
Development of Highly Efficient and Atom-Economical Synthetic Pathways
A primary focus for future research will be the development of synthetic routes to 4-Chloro-1-(4-phenoxyphenyl)butan-1-one that are both highly efficient and atom-economical. The principles of green chemistry, which emphasize the maximization of reactant atoms incorporated into the final product, will be central to this endeavor. jk-sci.comjocpr.com
A plausible and traditional approach to the synthesis of this compound is the Friedel-Crafts acylation of diphenyl ether with 4-chlorobutyryl chloride, using a Lewis acid catalyst such as aluminum chloride. numberanalytics.comwikipedia.orgorganic-chemistry.orgnih.gov However, this method often requires stoichiometric amounts of the catalyst, leading to significant waste generation during workup. organic-chemistry.org
Future research should therefore target catalytic and more environmentally benign alternatives. This could involve the use of solid acid catalysts, which can be easily recovered and reused, or the development of novel catalytic systems that operate under milder conditions. The goal would be to achieve a high yield of the desired product while minimizing the formation of byproducts.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Route | Catalyst | Advantages | Disadvantages |
| Classical Friedel-Crafts Acylation | AlCl₃ | Well-established methodology | Stoichiometric catalyst use, significant waste |
| Heterogeneous Catalysis | Zeolites, Clays | Catalyst recyclability, reduced waste | May require higher temperatures/pressures |
| Homogeneous Catalysis | Transition metal complexes | High selectivity, mild conditions | Catalyst separation can be challenging |
Exploration of Novel Reaction Discoveries and Transformations
The functional groups present in this compound provide a rich playground for the discovery of novel chemical reactions and transformations. The alkyl chloride offers a site for nucleophilic substitution, while the ketone can undergo a wide range of reactions, including reductions, additions, and condensations.
Future research could explore:
Intramolecular cyclization reactions: The proximity of the chlorobutyl chain to the aromatic rings could facilitate intramolecular Friedel-Crafts alkylation or other cyclization reactions to form novel polycyclic structures.
Cross-coupling reactions: The chloride could be a handle for various cross-coupling reactions, allowing for the introduction of new functional groups and the synthesis of a library of derivatives.
Transformations of the ketone: The ketone could be converted to other functional groups, such as alcohols, alkenes, or amines, leading to a diverse range of new compounds with potentially interesting properties.
Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design
Advanced Characterization Techniques for In-situ Reaction Monitoring
To optimize the synthesis of this compound and to gain a deeper understanding of its reaction mechanisms, the use of advanced in-situ characterization techniques will be crucial. Techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy allow for the real-time monitoring of chemical reactions as they occur. numberanalytics.commt.com
For instance, in a Friedel-Crafts acylation reaction, in-situ IR spectroscopy could be used to track the consumption of the 4-chlorobutyryl chloride reactant and the formation of the ketone product by monitoring the characteristic carbonyl stretching frequencies. rsc.orgresearchgate.net This would provide valuable kinetic data and allow for the precise determination of the reaction endpoint.
Table 2: Potential In-situ Monitoring Techniques
| Technique | Information Gained | Application to Synthesis |
| Infrared (IR) Spectroscopy | Functional group changes, reaction kinetics | Monitoring carbonyl formation in Friedel-Crafts acylation |
| Raman Spectroscopy | Molecular vibrations, structural information | Complementary to IR, useful in aqueous media |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information, reaction intermediates | Identifying and quantifying reactants, intermediates, and products |
Exploration of its Role in Supramolecular Chemistry and Self-Assembly
The 4-phenoxyphenyl group is a relatively large and rigid aromatic system that has the potential to participate in a variety of non-covalent interactions, such as π-π stacking and hydrophobic interactions. These are the fundamental interactions that govern the processes of molecular recognition and self-assembly in supramolecular chemistry. researchgate.netnih.gov
Future research could investigate the ability of this compound and its derivatives to form ordered structures in the solid state or in solution. This could involve the synthesis of analogues with additional functional groups capable of hydrogen bonding or other specific interactions. The formation of liquid crystals, gels, or other self-assembled materials could be explored, which may have applications in materials science or drug delivery.
Q & A
Q. What are the established synthetic routes for 4-Chloro-1-(4-phenoxyphenyl)butan-1-one, and how do reaction conditions influence yield?
Methodological Answer: Key synthetic strategies include:
- Clemmensen Reduction : Reductive deoxygenation of 4-chloro-1-(4-fluorophenyl)butan-1-one using amalgamated zinc in acidic toluene (reflux, 5 hours) yields intermediates for further alkylation .
- Eschenmoser’s Salt Reaction : Treatment with Eschenmoser’s salt in acetic anhydride at 105°C for 18 hours produces methylene derivatives, albeit with low yields (20–26%) .
- Nazarov Cyclization : Concentrated H₂SO₄ at 60°C induces cyclization to indanones in quantitative yields .
Optimization Tips : Catalyst choice (e.g., Rh/WingPhos for enantioselectivity) and solvent purity significantly impact efficiency .
Q. How is this compound characterized structurally and spectroscopically?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Analyze chlorine and fluorine coupling patterns in H/C NMR to confirm substitution on the phenyl ring.
- MS : Molecular ion peaks (e.g., m/z 200.64 for C₁₀H₁₀ClFO) validate molecular weight .
- SMILES/InChI : Use standardized descriptors (e.g., SMILES: ClCCCC(=O)c1ccc(cc1)Oc2ccccc2) for database alignment .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Hazard Classification : Classified as Acute Toxicity (Oral, Category 4) and Skin Sensitizer (Category 1). Use fume hoods and PPE (gloves, goggles) .
- First Aid : Immediate rinsing for skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, chain length) impact hydrolysis rates and reaction pathways?
Methodological Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring accelerate intramolecular hydrolysis via carbonyl activation. For example, 4′-hydroxyphenyl derivatives exhibit pH-dependent reactivity .
- Chain-Length Dependence : Increasing methylene groups between chlorine and carbonyl reduce steric hindrance, enhancing nucleophilic substitution .
Q. What strategies resolve enantiomers in the synthesis of chiral derivatives?
Methodological Answer:
Q. How can synthetic routes be optimized to address low yields in key steps (e.g., methylene formation)?
Methodological Answer:
- Catalyst Screening : Replace Eschenmoser’s salt with alternative alkylating agents (e.g., Meerwein salts) to improve methylene yield .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates in cyclization steps .
Q. What structure–activity relationships (SAR) are observed in CNS-targeted analogs?
Methodological Answer:
- Haloperidol Analogs : Modifying the phenoxy group to fluorophenyl enhances dopamine receptor affinity. For example, 4-fluorophenyl derivatives show improved blood-brain barrier penetration .
- Alkyl Chain Modifications : Shortening the chloroalkyl chain reduces metabolic stability but increases potency in preclinical models .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
Q. What contradictions exist in reported reaction yields, and how can they be resolved?
Methodological Answer:
- Case Study : Eschenmoser’s salt reaction yields vary (20–26%) due to trace moisture. Rigorous drying of reagents and solvents improves reproducibility .
- Data Validation : Cross-reference NMR purity with HPLC (e.g., >95% purity thresholds) to identify side products .
Q. What advanced computational methods predict the compound’s reactivity and electronic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
